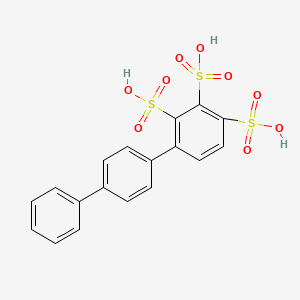
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is an organic compound with the molecular formula C18H14O9S3 It is a trisulfonic acid derivative of biphenyl, characterized by three sulfonic acid groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with sulfur trioxide (SO3) in the presence of a suitable catalyst, such as oleum or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors with precise control over reaction parameters. The process includes the continuous addition of sulfur trioxide to a biphenyl solution, followed by purification steps to isolate the desired trisulfonic acid product. The use of advanced separation techniques, such as crystallization or chromatography, ensures high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce hydroxylated or aminated compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound’s ability to modulate the activity of specific molecular pathways makes it a valuable tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-2,2’,3-trisulfonic acid: Another trisulfonic acid derivative of biphenyl with sulfonic acid groups at different positions.
4,4’-Dihydroxybiphenyl-2,2’,3-trisulfonic acid: A derivative with additional hydroxyl groups, offering different reactivity and applications.
Uniqueness
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
68491-73-6 |
|---|---|
Molekularformel |
C18H14O9S3 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
4-(4-phenylphenyl)benzene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C18H14O9S3/c19-28(20,21)16-11-10-15(17(29(22,23)24)18(16)30(25,26)27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
ARDLJTSXSSBPTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)

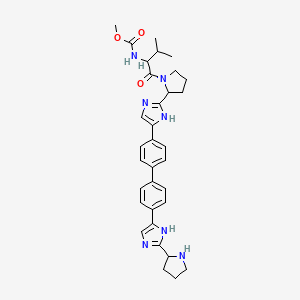
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
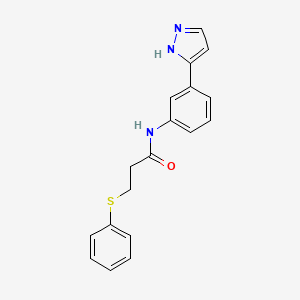
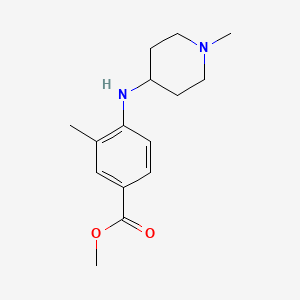

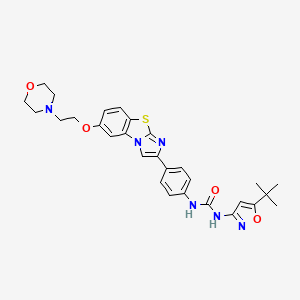
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
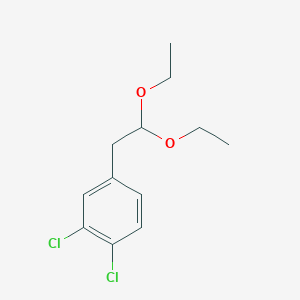
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
